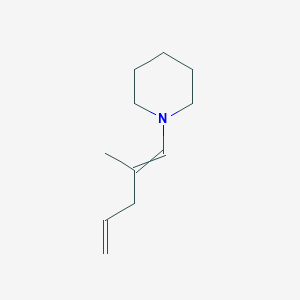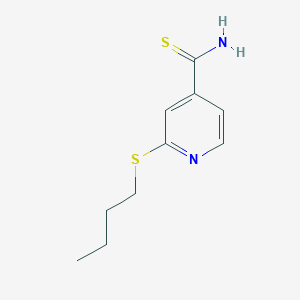
4-Pyridinecarbothioamide, 2-(butylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarbothioamide, 2-(butylthio)- is an organic compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a butylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarbothioamide, 2-(butylthio)- typically involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with butylthiol in the presence of a base such as triethylamine to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or similar organic solvents
Catalyst/Base: Triethylamine or other organic bases
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarbothioamide, 2-(butylthio)- undergoes various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbothioamide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert solvent.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Halogenated or alkylated pyridine derivatives
Scientific Research Applications
4-Pyridinecarbothioamide, 2-(butylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological nucleophiles.
Medicine: Explored for its anticancer properties, particularly in the formation of organometallic anticancer agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pyridinecarbothioamide, 2-(butylthio)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of protein function, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinecarbothioamide
- 4-Pyridinecarbothioamide
- 2-Ethyl-4-pyridinecarbothioamide
Uniqueness
4-Pyridinecarbothioamide, 2-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity. This makes it more lipophilic compared to its analogs, enhancing its ability to interact with lipid membranes and biological targets. Additionally, the butylthio group can undergo specific chemical transformations that are not possible with other substituents, providing a versatile platform for further functionalization.
Properties
CAS No. |
180791-06-4 |
|---|---|
Molecular Formula |
C10H14N2S2 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
2-butylsulfanylpyridine-4-carbothioamide |
InChI |
InChI=1S/C10H14N2S2/c1-2-3-6-14-9-7-8(10(11)13)4-5-12-9/h4-5,7H,2-3,6H2,1H3,(H2,11,13) |
InChI Key |
FGRYDANKHNKLDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC=CC(=C1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


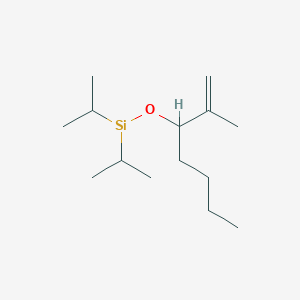
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
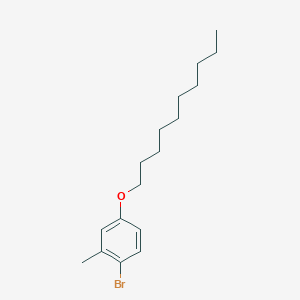
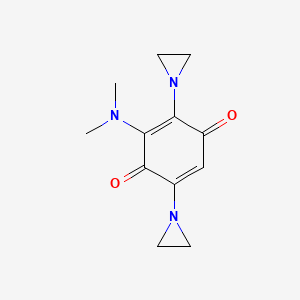
![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)
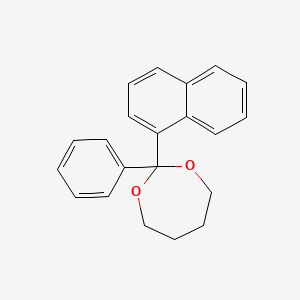
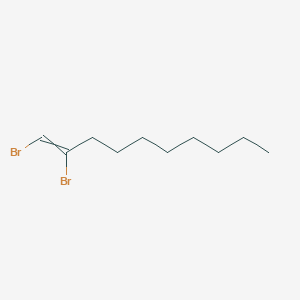
![1,1-Dimethyl-2,3,9,10-tetrahydrobenzo[f]azulen-4(1H)-one](/img/structure/B12552191.png)
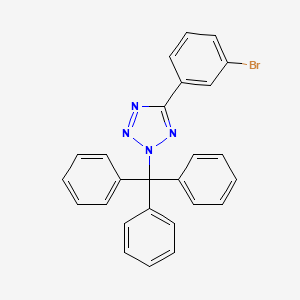
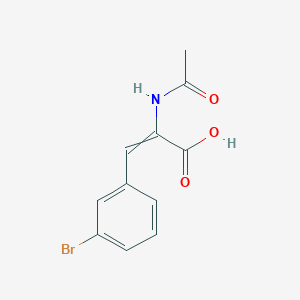

![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
